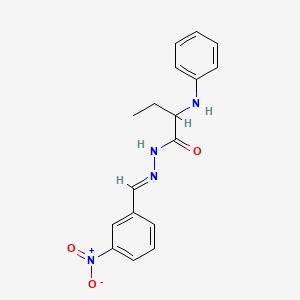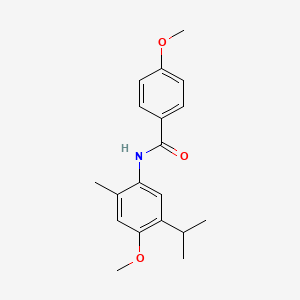
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide, also known as NBH, is a synthetic compound that has been widely used in scientific research. It belongs to the family of hydrazide derivatives and possesses a unique chemical structure that makes it a valuable tool for studying various biochemical and physiological processes.
作用机制
The mechanism of action of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide involves the formation of a covalent bond between the compound and the target molecule. In the case of ROS detection, 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide reacts with the ROS to form a stable adduct, which emits a fluorescence signal that can be detected using a fluorescence microscope or flow cytometer. In the case of PTP inhibition, 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide reacts with the active site of the enzyme to form a covalent bond, which prevents the enzyme from dephosphorylating its substrate.
Biochemical and Physiological Effects:
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide has been shown to exert various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide can selectively detect ROS and inhibit PTPs without affecting other cellular processes. At higher concentrations, 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide can induce cellular stress and apoptosis, which may limit its therapeutic potential.
实验室实验的优点和局限性
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide has several advantages for lab experiments, including its high selectivity and sensitivity for detecting ROS and inhibiting PTPs, its ability to penetrate cell membranes and tissues, and its compatibility with various imaging and detection techniques. However, 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide also has some limitations, including its potential toxicity at high concentrations, its limited stability in aqueous solutions, and its potential interference with other cellular processes.
未来方向
There are several future directions for the use of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide in scientific research, including the development of new derivatives with improved selectivity and sensitivity, the exploration of its therapeutic potential in various diseases, and the investigation of its role in cellular signaling and metabolism. Further research is needed to fully understand the mechanism of action of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide and its potential applications in biomedical research.
合成方法
The synthesis of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide involves the reaction of 2-anilinobutanohydrazide with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide. The purity and yield of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide can be improved by using different solvents, catalysts, and reaction conditions.
科学研究应用
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide has been extensively used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) and as an inhibitor of protein tyrosine phosphatases (PTPs). ROS are highly reactive molecules that play a critical role in various physiological processes, including cell signaling, immune response, and apoptosis. 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide can selectively detect ROS in living cells and tissues, making it a valuable tool for studying the role of ROS in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
PTPs are a family of enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant activity of PTPs has been implicated in the development and progression of various diseases, including cancer, diabetes, and autoimmune disorders. 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide can selectively inhibit the activity of PTPs, making it a potential therapeutic agent for the treatment of these diseases.
属性
IUPAC Name |
2-anilino-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-16(19-14-8-4-3-5-9-14)17(22)20-18-12-13-7-6-10-15(11-13)21(23)24/h3-12,16,19H,2H2,1H3,(H,20,22)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPJOMSCJARLSG-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5857879.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5857880.png)
![N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5857888.png)






![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)